![molecular formula C20H27NO B1385547 N-(3-Butoxybenzyl)-2-isopropylaniline CAS No. 1040681-91-1](/img/structure/B1385547.png)
N-(3-Butoxybenzyl)-2-isopropylaniline
Overview
Description
N-(3-Butoxybenzyl)-2-isopropylaniline, also known as N-(3-Butoxybenzyl)-2-IPA, is an organobenzyl derivative of aniline. It is a colorless or pale yellow liquid with a boiling point of approximately 100°C and a flash point of approximately 75°C. It is an aromatic compound with an aromatic ring structure, and is often used as an intermediate in the synthesis of other aromatic compounds. It is also used as an intermediate for the synthesis of pharmaceuticals, dyes, fragrances, pesticides, and other industrial chemicals.
Mechanism of Action
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA is an aromatic compound with an aromatic ring structure. The aromatic ring is composed of six carbon atoms and one nitrogen atom. The nitrogen atom is the nucleophilic center of the molecule, and is responsible for the reactivity of the molecule towards electrophilic reagents. The reactivity of the molecule is due to the electron-withdrawing nature of the butoxybenzyl group, which increases the electron density at the nitrogen atom, making it more nucleophilic. The reaction proceeds by a nucleophilic aromatic substitution mechanism, in which the nucleophilic nitrogen atom attacks the electrophilic reagent, forming a new bond and releasing a leaving group.
Biochemical and Physiological Effects
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA is not known to have any significant biochemical or physiological effects. It is not known to be metabolized by the body, and is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has several advantages for use in laboratory experiments. It is a colorless or pale yellow liquid, making it easy to handle. It is also relatively inexpensive and readily available. In addition, it is an aromatic compound with an aromatic ring structure, making it an ideal model compound for studying the structure and reactivity of aromatic compounds.
However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and should be handled with care to avoid inhalation of the vapors. In addition, it is an exothermic reaction, and care should be taken to ensure that the reaction is carried out in a safe and controlled manner.
Future Directions
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has potential for use in a variety of applications, including the synthesis of pharmaceuticals, dyes, fragrances, pesticides, and other industrial chemicals. It could also be used as a model compound for further research into the structure and reactivity of aromatic compounds. In addition, it could be used as a starting material for the synthesis of other organobenzyl derivatives of aniline.
Scientific Research Applications
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has been used in scientific research as a model compound for studying the structure and reactivity of aromatic compounds. It has been used to study the mechanism of nucleophilic aromatic substitution reactions, as well as the mechanism of formation of aromatic compounds from anilines. It has also been used to study the reactivity of aromatic compounds towards electrophilic reagents. In addition, it has been used to study the structure-activity relationships of aromatic compounds.
properties
IUPAC Name |
N-[(3-butoxyphenyl)methyl]-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-5-13-22-18-10-8-9-17(14-18)15-21-20-12-7-6-11-19(20)16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUIHLHQXXZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC2=CC=CC=C2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butoxybenzyl)-2-isopropylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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